molecular formula C12H13NO2 B3022845 methyl 4,7-dimethyl-1H-indole-2-carboxylate CAS No. 187607-75-6

methyl 4,7-dimethyl-1H-indole-2-carboxylate

Cat. No. B3022845
M. Wt: 203.24 g/mol
InChI Key: YZQUXXYSYNUUGT-UHFFFAOYSA-N
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Description

Methyl 4,7-dimethyl-1H-indole-2-carboxylate is a derivative of indole, which is a fundamental scaffold in medicinal chemistry and natural products. Indole derivatives are known for their diverse biological activities and are prevalent in a variety of therapeutic agents. The indole ring system is a common structure found in many pharmaceuticals and biologically active molecules.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various catalytic systems. For instance, the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, a related compound, involves a five-step process starting from 2,4-dimethylaniline and includes N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization via a Friedel–Crafts reaction . Similarly, the synthesis of N-substituted indole-3-carboxylic acid derivatives, which are structurally related to methyl 4,7-dimethyl-1H-indole-2-carboxylate, can be achieved through Cu(I)-catalyzed intramolecular amination of aryl bromides . Another efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates involves cross-dehydrogenative coupling using Cu(OAc)2·H2O as a catalyst .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered pyrrole ring. In the case of methyl 4,7-dimethyl-1H-indole-2-carboxylate, the indole core is substituted at the 4 and 7 positions with methyl groups and at the 2 position with a carboxylate ester. The crystal and molecular structure of related cycloplatinated indole derivatives has been determined by X-ray structure determination, revealing the coordination of the indole nucleus to platinum .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, methyl 3-amino-1H-indole-2-carboxylates can react with aryl isocyanates, aryl isothiocyanates, and cyanamides to form pyrimido[5,4-b]indole derivatives . The reactivity of the indole nucleus allows for the formation of diverse compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like methyl 4,7-dimethyl-1H-indole-2-carboxylate are influenced by their functional groups and molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the compound's reactivity, solubility, and stability. For instance, the synthesis and characterization of the 6-deaza derivative of coenzyme PQQ, a related compound, involved comparing its physical and chemical properties to other PQQ derivatives . These properties are crucial for the compound's potential application in medicinal chemistry and its behavior in biological systems.

Safety And Hazards

The safety and hazards associated with a specific indole derivative would depend on its specific properties. Some indole derivatives may pose hazards if ingested or come into contact with skin .

Future Directions

Indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research may focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities .

properties

IUPAC Name

methyl 4,7-dimethyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-4-5-8(2)11-9(7)6-10(13-11)12(14)15-3/h4-6,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQUXXYSYNUUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405801
Record name methyl 4,7-dimethyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4,7-dimethyl-1H-indole-2-carboxylate

CAS RN

187607-75-6
Record name methyl 4,7-dimethyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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